molecular formula C17H23FN2O4S B5733126 N-cyclohexyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide

N-cyclohexyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B5733126
M. Wt: 370.4 g/mol
InChI Key: QJUQNKPOPZRPQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to N-cyclohexyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, typically involves the reaction of appropriate benzenamine derivatives with substituted benzoyl chlorides in the presence of a suitable solvent. Such processes are characterized by good to excellent yields, rapid reaction times, mild conditions, and eco-friendliness (Patharia et al., 2020).

Molecular Structure Analysis

X-ray single-crystal diffraction is commonly used to determine the crystal structure of benzamide derivatives. For example, a related compound exhibited a monoclinic space group with specific cell dimensions, indicating a complex molecular structure (Li et al., 2008).

Chemical Reactions and Properties

Benzamide compounds can participate in various chemical reactions, demonstrating properties such as inhibitory activity against specific enzymes or biological targets. For instance, some synthesized benzamide derivatives have shown potent antifungal and antibacterial activity, highlighting their chemical reactivity and potential for diverse applications (Patharia et al., 2020).

properties

IUPAC Name

N-cyclohexyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4S/c18-16-7-6-14(25(22,23)20-8-10-24-11-9-20)12-15(16)17(21)19-13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUQNKPOPZRPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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